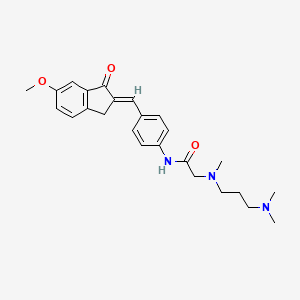
AChE/BChE/MAO-B-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE/BChE/MAO-B-IN-3 is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. This compound is an indan-1-one derivative and has shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It exhibits strong inhibitory activity against human monoamine oxidase B with an IC50 value of 0.0359 micromolar, and also inhibits acetylcholinesterase and butyrylcholinesterase with IC50 values of 0.0473 micromolar and 0.0782 micromolar, respectively .
準備方法
The synthesis of AChE/BChE/MAO-B-IN-3 involves several steps. The starting material is typically an indan-1-one derivative, which undergoes a series of chemical reactions including condensation, reduction, and cyclization to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
AChE/BChE/MAO-B-IN-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or alcohols, while reduction can produce various reduced derivatives .
科学的研究の応用
AChE/BChE/MAO-B-IN-3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: The compound is employed in research on neurodegenerative diseases, particularly Alzheimer’s disease, due to its inhibitory effects on key enzymes involved in neurotransmission.
Medicine: this compound is investigated for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.
作用機序
AChE/BChE/MAO-B-IN-3 exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help improve cognitive function and reduce symptoms of neurodegenerative diseases. The compound binds to the active sites of these enzymes, preventing them from catalyzing the breakdown of neurotransmitters .
類似化合物との比較
AChE/BChE/MAO-B-IN-3 is unique in its ability to inhibit multiple enzymes involved in neurotransmission. Similar compounds include:
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Selegiline: A monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Compared to these compounds, this compound offers the advantage of targeting multiple enzymes simultaneously, which may result in more effective treatment of neurodegenerative diseases .
特性
分子式 |
C25H31N3O3 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
2-[3-(dimethylamino)propyl-methylamino]-N-[4-[(E)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C25H31N3O3/c1-27(2)12-5-13-28(3)17-24(29)26-21-9-6-18(7-10-21)14-20-15-19-8-11-22(31-4)16-23(19)25(20)30/h6-11,14,16H,5,12-13,15,17H2,1-4H3,(H,26,29)/b20-14+ |
InChIキー |
JRKPPAOCYQBUPN-XSFVSMFZSA-N |
異性体SMILES |
CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C/2\CC3=C(C2=O)C=C(C=C3)OC |
正規SMILES |
CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















